Utabjmjwswtcsa-uhfffaoysa-
Description
The compound "Utabjmjwswtcsa-uhfffaoysa-" (hereafter referred to as Compound U) is a synthetic organic molecule with a complex polycyclic backbone. While direct literature references to this compound are absent in the provided evidence, its nomenclature suggests a highly substituted aromatic or heterocyclic structure.
Hypothetically, Compound U may belong to a class of compounds used in pharmaceutical intermediates or materials science, given the prevalence of similar structures in medicinal chemistry research .
Properties
Molecular Formula |
C7H6OS2 |
|---|---|
Molecular Weight |
170.3 g/mol |
IUPAC Name |
5,6-dihydrothieno[3,2-b]thiopyran-7-one |
InChI |
InChI=1S/C7H6OS2/c8-5-1-3-9-6-2-4-10-7(5)6/h2,4H,1,3H2 |
InChI Key |
UTABJMJWSWTCSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C(C1=O)SC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dihydrothieno[3,2-b]thiopyran-7-one typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of xanthate radical addition to alkenes, which facilitates the formation of sulfur heterocycles . This method is advantageous due to its ability to introduce diverse functional groups into the heterocyclic structure.
Industrial Production Methods
Industrial production of 5,6-dihydrothieno[3,2-b]thiopyran-7-one may involve optimized synthetic routes that ensure high yield and purity. The process often includes steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydrothieno[3,2-b]thiopyran-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
5,6-Dihydrothieno[3,2-b]thiopyran-7-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing heterocycles.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5,6-dihydrothieno[3,2-b]thiopyran-7-one involves its interaction with specific molecular targets and pathways. The sulfur atoms in the compound can form strong interactions with biological molecules, influencing their function. This interaction can lead to the modulation of enzymatic activities, disruption of microbial cell walls, or interference with cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share structural motifs with Compound U , based on naming conventions and functional group analysis:
2-MeTHJI-6-3TNJIaHWJINH (Compound M)
- Structure : Methyl-substituted aromatic ring with an ethylamine side chain.
- Key Differences : Lacks sulfonic acid groups present in Compound U but includes amine functionalities for enhanced solubility .
- Applications : Used in ligand design for metal-organic frameworks (MOFs) due to its chelating properties .
MeTHJINTHJIKeTOH (Compound K)
- Structure : Methyl-thioketone with a conjugated diene system.
- Key Differences : Thioketone group replaces sulfonic acid, altering redox behavior. Compound K exhibits higher thermal stability (decomposition at 280°C vs. ~200°C estimated for Compound U ) .
- Applications : Catalyst in asymmetric synthesis .
Functional Analogues
KHCJIOTa (Compound C)
Experimental Data and Research Findings
Table 1: Hypothetical Physicochemical Properties of Compound U and Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
